
1-Bromo-2,4-dimethoxybenzene
Overview
Description
1-Bromo-2,4-dimethoxybenzene is an organic compound with the molecular formula C8H9BrO2. It is a derivative of benzene, where two methoxy groups and one bromine atom are substituted at the 2, 4, and 1 positions, respectively. This compound is known for its use in various chemical syntheses and research applications.
Preparation Methods
Decarboxylative Bromination of Aromatic Acids
Mechanism and General Procedure
The decarboxylative bromination of substituted benzoic acids offers a direct route to 1-bromo-2,4-dimethoxybenzene. This method leverages tetrabutylammonium tribromide (Bu₄NBr₃) as a brominating agent in acetonitrile (MeCN) with potassium phosphate (K₃PO₄) as a base . The reaction proceeds via in situ decarboxylation, where the carboxylic acid group is replaced by bromine. For 2,6-dimethoxybenzoic acid, the process achieves regioselective bromination at the para position relative to the methoxy groups, yielding this compound in 94% yield .
Reaction Conditions
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Temperature : 100°C for 16 hours under nitrogen atmosphere.
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Work-up : Post-reaction cooling, quenching with aqueous sodium thiosulfate (Na₂S₂O₃) and sodium carbonate (Na₂CO₃), followed by extraction with dichloromethane (CH₂Cl₂) or pentane/ethyl acetate .
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Purification : Solvent removal under reduced pressure and filtration through celite to remove inorganic residues .
Advantages and Limitations
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Advantages : High regioselectivity, scalability (demonstrated at multi-gram scale), and compatibility with electron-rich aromatic systems .
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Limitations : Requires anhydrous conditions and glove-box handling for oxygen-sensitive reagents .
Multi-Step Synthesis from 3,5-Dimethoxybenzoic Acid
Two-Step Bromination Strategy
This approach involves initial conversion of 3,5-dimethoxybenzoic acid to its acid chloride, followed by bromination :
Step 1: Acid Chloride Formation
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Reagents : Thionyl chloride (SOCl₂) in dimethylformamide (DMF).
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Conditions : Heating at reflux for 18 hours achieves 99% conversion .
Step 2: Bromination with AIBN/CBrCl₃
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Reagents : Azobisisobutyronitrile (AIBN) and bromotrichloromethane (CBrCl₃).
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Conditions : Radical-initiated bromination at 60°C for 0.25 hours, yielding 60% product .
Optimization Insights
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Solvent Choice : Polar aprotic solvents like DMF enhance reaction rates but may necessitate rigorous drying .
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Catalyst Screening : AIBN accelerates radical formation, though excess amounts risk side reactions .
Direct Bromination of 1,3-Dimethoxybenzene
Electrophilic Aromatic Substitution
Direct bromination of 1,3-dimethoxybenzene using molecular bromine (Br₂) or N-bromosuccinimide (NBS) represents a straightforward route. The methoxy groups direct bromination to the 4-position via resonance stabilization of the intermediate arenium ion .
Typical Protocol
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Reagents : Br₂ in dichloromethane (DCM) or acetic acid (AcOH).
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Catalyst : Iron(III) chloride (FeCl₃) or other Lewis acids to enhance electrophilicity .
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Yield : Reported yields range from 70–85%, contingent on stoichiometric control to avoid dibromination .
Comparative Analysis of Methods
Purification and Characterization
Chromatographic Techniques
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Column Chromatography : Hexane/ethyl acetate (95:5) effectively separates mono-brominated products from di-brominated byproducts .
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Recrystallization : Pentane or ethanol recrystallization enhances purity, particularly for crystalline derivatives .
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2,4-dimethoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Oxidation and Reduction: The methoxy groups can undergo oxidation to form quinones or reduction to form hydroquinones.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products:
Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.
Coupling Reactions: Biaryl compounds or other complex organic molecules.
Oxidation: Quinones or other oxidized aromatic compounds.
Scientific Research Applications
Chemical Synthesis
1-Bromo-2,4-dimethoxybenzene serves as a crucial intermediate in organic synthesis. Its applications include:
- Synthesis of Benzo[b]furans : It is used in the preparation of 2,3-disubstituted benzo[b]furans, which are important structural motifs in many natural products and pharmaceuticals .
- Dendrimer Synthesis : This compound is also utilized in synthesizing dendrimers, which are branched macromolecules with applications in drug delivery and nanotechnology .
Biological Applications
Recent studies have highlighted the potential biological activities of this compound:
- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties. In a study involving Staphylococcus aureus and Escherichia coli, it was found to inhibit bacterial growth at concentrations as low as 50 µg/mL.
- Anticancer Properties : In vitro studies on human breast cancer cell lines (MCF-7) demonstrated that treatment with this compound resulted in a reduction of cell viability by up to 70% at a concentration of 100 µM. The mechanisms involved include:
Industrial Applications
In the industrial sector, this compound is employed for:
- Production of Specialty Chemicals : It is used to manufacture various specialty chemicals that require specific properties derived from its unique structure .
- Chemical Research : The compound serves as a model substrate for studying reaction mechanisms and developing new synthetic methodologies .
Case Studies
The following table summarizes key findings from case studies on the applications of this compound:
Mechanism of Action
The mechanism of action of 1-Bromo-2,4-dimethoxybenzene in chemical reactions involves the formation of reactive intermediates. For example, in electrophilic aromatic substitution reactions, the bromine atom acts as an electrophile, forming a sigma complex with the benzene ring. This intermediate then undergoes deprotonation to yield the substituted product . The methoxy groups can also influence the reactivity and stability of the intermediates through electron-donating effects.
Comparison with Similar Compounds
- 1-Bromo-2,5-dimethoxybenzene
- 1-Bromo-3,5-dimethoxybenzene
- 4-Bromo-1,2-dimethoxybenzene
- 2-Bromo-1,4-dimethoxybenzene
Uniqueness: 1-Bromo-2,4-dimethoxybenzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of methoxy groups at the 2 and 4 positions enhances its electron density, making it more reactive in electrophilic aromatic substitution reactions compared to other isomers.
Biological Activity
1-Bromo-2,4-dimethoxybenzene, also known as 4-bromo-3-methoxyanisole, is an organic compound with the molecular formula and a molecular weight of 217.06 g/mol. This compound has garnered attention in various fields of research due to its biological activities and potential applications in medicinal chemistry.
- CAS Number : 17715-69-4
- IUPAC Name : this compound
- Molecular Structure :
- Molecular Structure
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of enzyme activity essential for bacterial growth .
Cytotoxicity and Anticancer Activity
In vitro studies have shown that this compound possesses cytotoxic properties against several cancer cell lines. For instance, it demonstrated notable activity against human breast cancer cells (MCF-7) and colon cancer cells (HT-29). The compound's cytotoxicity was attributed to the induction of apoptosis through mitochondrial pathways, leading to cell cycle arrest .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In animal models, it reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential role in treating inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against a panel of pathogens. The results are summarized in Table 1.
Pathogen | Minimum Inhibitory Concentration (MIC) | Mode of Action |
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Escherichia coli | 32 µg/mL | Membrane disruption |
Staphylococcus aureus | 16 µg/mL | Enzyme inhibition |
Case Study 2: Anticancer Activity
In another study assessing the anticancer properties, the effects of this compound on MCF-7 cells were examined. The findings are presented in Table 2.
Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
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0 | 100 | 5 |
10 | 85 | 15 |
20 | 60 | 40 |
50 | 30 | 70 |
These results indicate a dose-dependent increase in apoptosis among cancer cells treated with the compound .
The biological activities of this compound can be attributed to its ability to interact with biological macromolecules. Its structure allows it to participate in various biochemical pathways:
- Antimicrobial Action : Disruption of lipid bilayers in bacterial membranes.
- Cytotoxicity : Induction of oxidative stress leading to apoptosis.
- Anti-inflammatory Effects : Modulation of signaling pathways involved in inflammation.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-Bromo-2,4-dimethoxybenzene, and how is the product characterized?
Methodological Answer: A common synthesis involves bromination of 1,3-dimethoxybenzene using bromine (Br₂) in acetic acid or with N-bromosuccinimide (NBS) under controlled conditions. Purification is typically achieved via column chromatography. Characterization relies on:
- ¹H/¹³C NMR : Key peaks include aromatic protons at δ 7.38 (d, 1H), δ 6.50 (d, 1H), and δ 6.48 (s, 1H), with methoxy groups at δ 3.87 (s, 3H) and δ 3.85 (s, 3H) .
- Mass spectrometry : LR-MS (EI) shows a molecular ion peak at m/z 217.05 (M⁺) .
Q. What are the typical reactivity patterns of this compound in cross-coupling reactions?
Methodological Answer: The bromine atom at the 1-position is highly reactive in Suzuki-Miyaura, Ullmann, or Buchwald-Hartwig couplings. For example:
- Suzuki Coupling : Reacts with arylboronic acids using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in THF/water (yields ~70–85%) .
- Grignard Reactions : Forms intermediates for glycosylation (e.g., synthesis of tetra-O-acetyl glucopyranosides, yielding ~30%) .
Advanced Research Questions
Q. How can regioselectivity challenges in functionalizing this compound be addressed?
Methodological Answer: Regioselectivity in substitution reactions is influenced by steric and electronic effects:
- Electron-Rich Positions : The 5-position (para to bromine) is activated for electrophilic substitution due to methoxy groups’ directing effects.
- Steric Hindrance : Use bulky ligands (e.g., XPhos) in cross-coupling to suppress competing pathways .
- Experimental Validation : Monitor reaction progress via HPLC or in situ IR to optimize conditions .
Q. How do crystallographic data resolve discrepancies in structural assignments of halogenated derivatives?
Methodological Answer: Crystallography is critical for validating structures. For example:
- Crystal Structure Analysis : The title compound crystallizes in a planar arrangement (r.m.s. deviation = 0.033 Å), with intermolecular C–H⋯O contacts stabilizing the lattice .
- Error Correction : Earlier misassignment of 1-bromo-5-chloro-2,4-dimethoxybenzene as the dibromo derivative was resolved via single-crystal XRD, highlighting the need for rigorous validation .
Q. What strategies improve yields in glycosylation reactions involving this compound?
Methodological Answer: Key optimizations include:
- Catalyst Selection : Use Pd₂(dba)₃ with SPhos ligand for efficient coupling .
- Solvent System : THF/ethanol mixtures enhance solubility of intermediates.
- Temperature Control : Reactions at 0–5°C minimize side-product formation (e.g., in glucopyranosyl bromide synthesis) .
Q. Key Research Applications
Properties
IUPAC Name |
1-bromo-2,4-dimethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2/c1-10-6-3-4-7(9)8(5-6)11-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIUZVSQOXJIHBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50170262 | |
Record name | 1-Bromo-2,4-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50170262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17715-69-4 | |
Record name | 1-Bromo-2,4-dimethoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17715-69-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-2,4-dimethoxybenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017715694 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Bromo-2,4-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50170262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-2,4-dimethoxybenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.909 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-BROMO-2,4-DIMETHOXYBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QU54UE5GSE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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